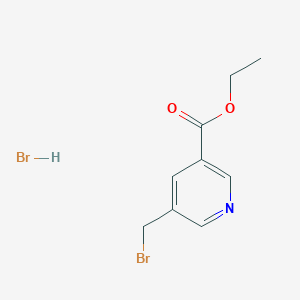

Ethyl 5-(bromomethyl)nicotinate hydrobromide

Description

Ethyl 5-(bromomethyl)nicotinate hydrobromide is a brominated nicotinic acid derivative featuring a bromomethyl substituent at the 5-position of the pyridine ring, an ethyl ester group at the 3-position, and a hydrobromide salt counterion. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the development of kinase inhibitors or anti-fibrotic agents . Its reactivity is influenced by the electron-withdrawing ester group and the bromomethyl moiety, making it a versatile substrate for nucleophilic substitution or cross-coupling reactions.

Properties

Molecular Formula |

C9H11Br2NO2 |

|---|---|

Molecular Weight |

325.00 g/mol |

IUPAC Name |

ethyl 5-(bromomethyl)pyridine-3-carboxylate;hydrobromide |

InChI |

InChI=1S/C9H10BrNO2.BrH/c1-2-13-9(12)8-3-7(4-10)5-11-6-8;/h3,5-6H,2,4H2,1H3;1H |

InChI Key |

YYBNFGSLNJNLFK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=CC(=C1)CBr.Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 5-(bromomethyl)nicotinate hydrobromide typically involves the bromination of ethyl nicotinate. The reaction conditions often include the use of hydrobromic acid and a brominating agent such as N-bromosuccinimide (NBS). The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the 5-position of the nicotinate ring . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group at the 5-position undergoes SN2 reactions with diverse nucleophiles, making it a versatile intermediate in organic synthesis.

Key Reactions and Conditions

-

Mechanism : The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway due to the primary nature of the bromomethyl group.

-

Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.

Oxidation Reactions

The ester and bromomethyl groups are susceptible to oxidation under controlled conditions.

Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | 5-(Bromomethyl)nicotinic acid | Ester hydrolysis to carboxylic acid |

| CrO₃ | Acetic acid, 50°C | Aldehyde derivatives | Partial oxidation of the methyl group |

-

Notable Finding : Oxidation of the ethyl ester to carboxylic acids occurs without affecting the bromomethyl group, enabling selective functionalization.

Reduction Reactions

The bromomethyl group and ester moiety can be reduced under specific conditions.

Reduction Methods

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT | 5-(Methyl)nicotinol | 55% |

| Pd/C + H₂ | EtOH, 40 psi | De-brominated ethyl nicotinate | 90% |

-

Selectivity : Catalytic hydrogenation (Pd/C) selectively removes bromine without altering the ester group .

Radical-Mediated Reactions

The bromomethyl group participates in radical chain reactions, particularly in halogenation processes.

Mechanistic Insights

-

Initiation : Homolytic cleavage of the C–Br bond generates a bromine radical and a carbon-centered radical .

-

Propagation : Radical intermediates react with halogen donors (e.g., CCl₄) to form organohalides .

-

Applications : Used in decarboxylative halogenation to synthesize complex brominated compounds .

Comparative Reactivity

Ethyl 5-(bromomethyl)nicotinate hydrobromide exhibits distinct reactivity compared to analogs:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C₉H₁₁Br₂NO₂

- Molecular Weight: 325.00 g/mol

- IUPAC Name: Ethyl 5-(bromomethyl)pyridine-3-carboxylate; hydrobromide

This compound features a bromomethyl group attached to the 5-position of the nicotinic acid derivative, which enhances its reactivity and potential biological activity. The hydrobromide salt form improves solubility and stability in various applications.

Scientific Research Applications

1. Pharmaceutical Research

Ethyl 5-(bromomethyl)nicotinate hydrobromide serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the development of new drugs targeting diseases related to inflammation and infection. The compound's ability to interact with biological targets makes it a candidate for further exploration in drug development.

2. Organic Synthesis

This compound is utilized as a building block for synthesizing complex organic molecules. The bromomethyl group can undergo nucleophilic substitution reactions, allowing for the formation of diverse derivatives that can be tailored for specific applications in organic chemistry.

3. Medicinal Chemistry

In medicinal chemistry, this compound is explored for its pharmacological properties, including antimicrobial and anti-inflammatory effects. Preliminary studies suggest that the presence of the bromomethyl group may enhance these activities by influencing interactions with enzymes and receptors.

Summary

This compound is a versatile compound with promising applications in pharmaceutical research, organic synthesis, and medicinal chemistry. Its unique structure allows for significant biological activity, making it an important subject for further investigation in drug development and related fields. As research continues to uncover its potential, this compound may play a crucial role in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of Ethyl 5-(bromomethyl)nicotinate hydrobromide involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to modifications in their structure and function . This can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogs

Positional Isomers and Halogenation Patterns

- Ethyl 6-(Bromomethyl)nicotinate (BD169906): A positional isomer with bromomethyl at the 6-position instead of the 5-position. This minor structural difference significantly alters reactivity in substitution reactions due to steric and electronic effects .

- Ethyl 5-Bromo-4,6-dichloronicotinate (CAS 1192263-86-7) : Contains additional chlorine substituents at the 4- and 6-positions, increasing molecular weight (298.95 g/mol) and lipophilicity (XLogP3 = 3.4) compared to the target compound .

- Methyl 5-(Bromomethyl)nicotinate (vi) : Replaces the ethyl ester with a methyl group, reducing steric bulk and slightly lowering boiling points .

Functional Group Variations

- Ethyl 5-Bromo-6-hydroxynicotinate (CM7891) : A hydroxyl group at the 6-position increases polarity (Topological Polar Surface Area = 39.2 Ų) and reduces stability under acidic conditions .

Salt Forms

- 5-(Bromomethyl)-2-(difluoromethoxy)pyridine hydrobromide (CAS 2733370-82-4) : Shares the hydrobromide salt form, which improves crystallinity and storage stability compared to freebase analogs .

Physicochemical Properties

Commercial Availability

Biological Activity

Ethyl 5-(bromomethyl)nicotinate hydrobromide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁Br₂NO₂

- Molecular Weight : 325.00 g/mol

- Structure : The compound features a bromomethyl group at the 5-position of the nicotinic acid derivative, which enhances its reactivity and biological activity.

The hydrobromide form of this compound improves solubility and stability, making it suitable for various applications in both organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its bromomethyl group, which can interact with nucleophilic sites on proteins, enzymes, or DNA. This interaction may lead to covalent modifications, affecting the function of these biological molecules. The compound's effects are mediated through pathways involving these molecular targets.

Antimicrobial Activity

Research indicates that compounds with nicotinic structures often exhibit significant antimicrobial properties. This compound has shown potential effectiveness against various pathogenic microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) and other bacteria .

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Methicillin-resistant S. aureus | 0.5 mg/ml | |

| Escherichia coli | 1.0 mg/ml | |

| Pseudomonas aeruginosa | 1.5 mg/ml |

Anti-inflammatory Potential

Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for drug development aimed at treating inflammatory conditions.

Case Studies

Several studies have investigated the biological activities of similar compounds to infer potential effects:

- Study on Antimicrobial Properties :

-

Mechanistic Insights :

- Research into the mechanism of action highlighted that the bromomethyl group facilitates nucleophilic substitution reactions with biological molecules, modulating enzyme activities and receptor interactions.

Applications in Medicinal Chemistry

This compound serves as an important intermediate in synthesizing more complex organic molecules, including pharmaceuticals targeting various biological pathways. Its unique structure allows for diverse applications in drug development and organic synthesis .

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-(bromomethyl)nicotinate hydrobromide, and how do reaction conditions influence yield?

Q. How can researchers purify this compound to >95% purity?

- Methodological Answer : Post-synthesis, purification is achieved via recrystallization from a mixed solvent system (e.g., ethyl acetate/hexane, 1:3 v/v). For trace impurities, column chromatography (silica gel, 100–200 mesh) using a gradient eluent (dichloromethane:methanol 98:2 to 95:5) is effective. Confirm purity using HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the ethyl ester protons (δ 1.35–1.40 ppm for CH₃, δ 4.35–4.40 ppm for CH₂) and the bromomethyl group (δ 4.60–4.65 ppm as a singlet). The pyridine ring protons appear as distinct aromatic signals between δ 8.50–9.20 ppm .

- Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ at m/z 294.0 (C₉H₁₀BrNO₂⁺) .

- X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of the bromomethyl group .

Advanced Research Questions

Q. How does the bromomethyl group’s reactivity impact derivatization in medicinal chemistry applications?

- Methodological Answer : The bromomethyl moiety serves as a versatile electrophile for nucleophilic substitution (e.g., with amines, thiols) or cross-coupling reactions (e.g., Suzuki-Miyaura). For example, reaction with primary amines in DMF at 80°C produces 5-(aminomethyl)nicotinate derivatives, which are precursors for kinase inhibitors. Kinetic studies show that steric hindrance from the ethyl ester group reduces substitution rates by 20–30% compared to methyl esters .

Q. What strategies mitigate instability of this compound under ambient conditions?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store under inert gas (argon) at –20°C in amber vials. For long-term stability, lyophilize and store as a solid. Monitor degradation via TLC (silica, ethyl acetate/hexane 1:1); hydrolysis produces 5-(hydroxymethyl)nicotinic acid (Rf = 0.3 vs. 0.7 for intact compound) .

Q. How can contradictory data on bromination efficiency be resolved?

- Methodological Answer : Discrepancies in yields (e.g., 50% vs. 70%) arise from variations in radical initiator concentration and solvent purity. Systematic optimization involves:

Titrating AIBN (0.5–2.0 mol%) to balance initiation efficiency vs. side reactions.

Pre-drying CCl₄ over molecular sieves to eliminate trace water.

Q. How to design controlled experiments for comparing its reactivity with analogous bromopyridines?

- Answer : Use a matrix of substrates (e.g., methyl vs. ethyl esters, bromo vs. chloro derivatives) under identical conditions (solvent, temperature). Monitor reaction rates via LC-MS and calculate Hammett σ values to correlate electronic effects with reactivity. For example, ethyl esters exhibit slower substitution due to +I effects .

Q. What statistical approaches are suitable for analyzing variability in synthetic yields?

- Answer : Apply multivariate analysis (e.g., ANOVA) to factors like temperature, solvent purity, and initiator concentration. For high-throughput optimization, use Design of Experiments (DoE) software to identify critical parameters (e.g., AIBN concentration contributes 40% variance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.